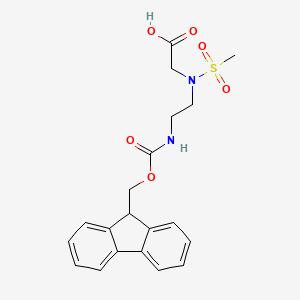
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
説明
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that the compound is a derivative of the fmoc (9h-fluoren-9-ylmethoxy carbonyl) group , which is commonly used in peptide synthesis for temporary protection of amine groups . Therefore, it can be inferred that this compound may interact with proteins or enzymes in the body that recognize or process peptides.
Mode of Action
Given its structural similarity to fmoc-protected amino acids , it can be hypothesized that it may be involved in peptide bond formation or cleavage, depending on the context and environment.
Pharmacokinetics
Its physicochemical properties such as predicted boiling point, density, and pka are provided , which could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its targets. For instance, its stability at room temperature is reported , suggesting that it might be sensitive to temperature changes.
生物活性
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 725.75 g/mol. Its structure includes several functional groups, notably the fluorenyl group, which enhances lipophilicity, and a sulfonamide moiety that can influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl group facilitates binding to hydrophobic pockets in proteins, while the sulfonamide group may interact with active sites through hydrogen bonding or other non-covalent interactions. These interactions can modulate enzyme activity, leading to various biological effects.
Biological Activities
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, it may target enzymes in the fatty acid biosynthesis pathway, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its structural analogs have been tested for their effectiveness against resistant strains, showing promise in treating infections .
- Neuroprotective Effects : Research indicates that derivatives may possess neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases by modulating inflammatory pathways and protecting neuronal cells from damage .
- Anti-inflammatory Properties : The compound has been linked to modulation of cytokine production and immune responses, suggesting its potential use in inflammatory conditions .
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study focused on the synthesis and screening of derivatives related to this compound demonstrated promising results against Mycobacterium tuberculosis. Compounds were found to inhibit the InhA enzyme, crucial for fatty acid synthesis in mycobacteria. This inhibition led to significant reductions in bacterial growth .
Case Study 2: Neuroprotective Mechanisms
Another investigation into related compounds highlighted their neuroprotective effects in models of neurodegeneration. The study revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for conditions such as Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 725.75 g/mol |
| CAS Number | 186046-82-2 |
| Purity | >95% |
| Storage Conditions | Sealed, dry, 2-8°C |
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | Yes |
| Antimicrobial | Yes |
| Neuroprotective | Yes |
| Anti-inflammatory | Yes |
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSKDGKSEBRUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















